Fmoc-Gly-Pro-OH

Übersicht

Beschreibung

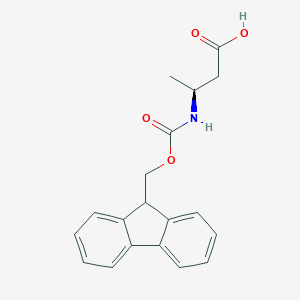

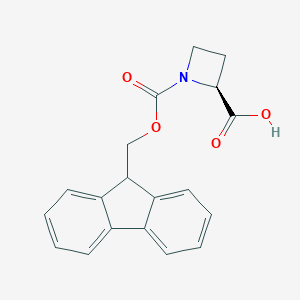

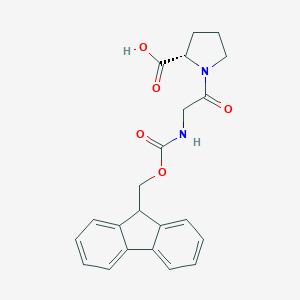

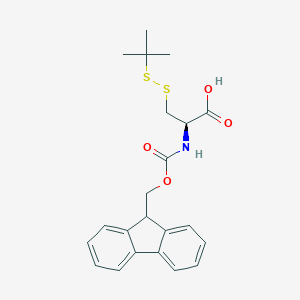

“Fmoc-Gly-Pro-OH” is a compound used in the synthesis of antibody-drug conjugates . It is also known as (2S)-1- [2- ({ [ (9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]pyrrolidine-2-carboxylic acid .

Synthesis Analysis

The synthesis of “this compound” involves the use of the Fmoc protecting group. This group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . A typical SPPS Fmoc deprotection is performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) .Molecular Structure Analysis

The molecular formula of “this compound” is C22H22N2O5 . Its molecular weight is 394.42 .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical and Chemical Properties Analysis

“this compound” appears as a white solid . Its melting point ranges from 108 to 124 °C . The optical rotation is [a]D20 = -48 ± 3 º (C=1 in 80% Acetone) .Wissenschaftliche Forschungsanwendungen

Festphasen-Peptidsynthese (SPPS)

Fmoc-Gly-Pro-OH: spielt eine entscheidende Rolle in der SPPS, wo es verwendet wird, um Peptide sequentiell aufzubauen, indem Aminosäuren an eine an ein Harz gebundene wachsende Kette angehängt werden . Die Fmoc-Gruppe schützt die Aminogruppe während der Synthese und wird entfernt, bevor die nächste Aminosäure gekoppelt wird. Diese Methode ist von grundlegender Bedeutung für die Herstellung von Peptiden für therapeutische Anwendungen, Strukturstudien und biochemische Forschung.

Biokonjugation in der Arzneimittelentwicklung

In der medizinischen Chemie wird This compound als Linker bei der Entwicklung von Antikörper-Wirkstoff-Konjugaten (ADCs) verwendet . Diese ADCs liefern zytotoxische Medikamente an bestimmte Krebszellen, wodurch die Auswirkungen auf gesundes Gewebe minimiert werden. Die Fmoc-Gruppe sorgt während der Synthese für Stabilität und wird entfernt, um das aktive Medikament freizulegen, sobald das ADC den Zielort erreicht.

Funktionalisierung von Nanomaterialien

Dieses Dipeptid wird verwendet, um die Oberfläche von Nanomaterialien wie Kern-Schale-Nanopartikeln für Biosensoranwendungen zu modifizieren . Die Fmoc-Gruppe ermöglicht die kontrollierte Anbindung von Peptiden an die Nanopartikel-Oberfläche, wodurch ihre Funktionalität verbessert und ihre Verwendung zur Detektion biologischer Moleküle ermöglicht wird.

Analytische Chemie

This compound: wird in der analytischen Chemie als fluoreszierender Marker eingesetzt, da die Fmoc-Gruppe eine inhärente Fluoreszenz aufweist . Es unterstützt die Analyse von Verbindungen, die sonst UV-inaktiv sind, was es zu einem wertvollen Werkzeug zur Überwachung von Reaktionen und zur Überprüfung der Reinheit von synthetisierten Peptiden macht.

Organische Synthese

Die Verbindung ist ein Baustein in der organischen Synthese, insbesondere bei der Bildung komplexer Peptidstrukturen . Seine Stabilität und einfache Entschützung machen es zu einer bevorzugten Wahl für die Synthese von Peptiden mit präzisen Sequenzen, die für die Untersuchung von Proteinfunktionen und -interaktionen unerlässlich sind.

Pharmazeutische Forschung

In der pharmazeutischen Forschung wird This compound verwendet, um diverse peptidbasierte Medikamente herzustellen . Seine Anwendung reicht von der Synthese einfacher Peptide bis hin zur Herstellung großer, komplexer Moleküle mit potenziellen therapeutischen Wirkungen.

Wirkmechanismus

Target of Action

Fmoc-Gly-Pro-OH, also known as 9-Fluorenylmethoxycarbonyl-Glycine-Proline, is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino groups of amino acids, which it protects during the peptide bond formation process .

Mode of Action

The Fmoc group in this compound acts as a protective group for the amino terminus of an amino acid during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed under basic conditions . This allows for the sequential addition of amino acids in peptide synthesis .

Biochemical Pathways

The primary biochemical pathway involved with this compound is peptide synthesis, specifically solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group protects the amino terminus of the amino acid, allowing for the sequential addition of amino acids to form a peptide chain . Once the desired sequence is achieved, the Fmoc group can be removed under basic conditions .

Pharmacokinetics

The efficiency of its use in peptide synthesis can be influenced by factors such as the choice of solvent and the specific conditions under which the synthesis is carried out .

Result of Action

The primary result of the action of this compound is the successful synthesis of peptides with a specific sequence of amino acids . By protecting the amino terminus of the amino acids, this compound allows for the controlled formation of peptide bonds, enabling the creation of peptides of significant size and complexity .

Action Environment

The efficacy and stability of this compound in peptide synthesis can be influenced by various environmental factors. These include the pH of the solution, the temperature at which the reaction is carried out, and the specific solvents used . For example, the Fmoc group is removed under basic conditions, typically using a solution of 20% piperidine . Therefore, maintaining an appropriate pH is crucial for the successful use of this compound in peptide synthesis .

Safety and Hazards

Zukünftige Richtungen

The efficient synthesis of the tripeptidic building block Fmoc-Pro-Hyp(TBDPS)-Gly-OH and its application for the preparation of collagen model peptides (CMPs) has been achieved . This suggests that “Fmoc-Gly-Pro-OH” and similar compounds could have potential applications in the preparation of other peptide-based materials in the future.

Biochemische Analyse

Biochemical Properties

The Fmoc-Gly-Pro-OH compound plays a significant role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during the process of peptide bond formation. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The nature of these interactions is primarily chemical, involving the formation and breaking of covalent bonds.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group during the synthesis process, preventing unwanted reactions . It can be removed under basic conditions, allowing the peptide chain to continue growing .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are related to its stability and degradation over time. The Fmoc group is stable under most conditions but can be removed under basic conditions . This property is crucial for its role in peptide synthesis, where the Fmoc group must be removed at specific times to allow the peptide chain to grow.

Eigenschaften

IUPAC Name |

(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5/c25-20(24-11-5-10-19(24)21(26)27)12-23-22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19H,5,10-13H2,(H,23,28)(H,26,27)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTFPWMPQFBSHP-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Fmoc-Gly-Pro-OH and what is its significance in peptide synthesis?

A1: this compound is a protected dipeptide building block used in solid-phase peptide synthesis (SPPS). It consists of glycine (Gly) and proline (Pro) amino acids coupled together, with a fluorenylmethyloxycarbonyl (Fmoc) group protecting the N-terminus of glycine.

Q2: How is this compound used in the synthesis of N-peptide-6-amino-D-luciferin conjugates, as described in the research papers?

A: The research papers [, ] focus on synthesizing conjugates of peptides and 6-amino-D-luciferin, a bioluminescent molecule. While the specific use of this compound isn't detailed, it's likely employed as a building block during the peptide chain elongation step in SPPS.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

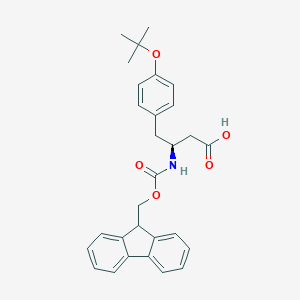

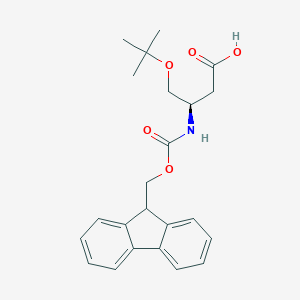

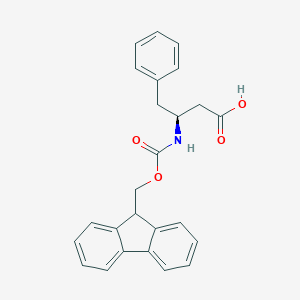

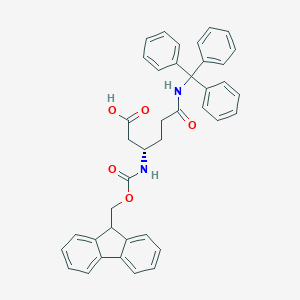

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557511.png)

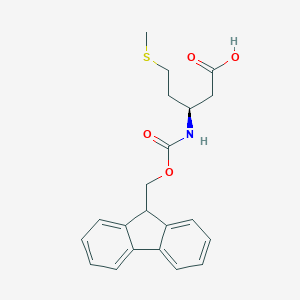

![(3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid](/img/structure/B557523.png)